2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol
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Overview
Description
2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with salicylaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3-amine: A precursor in the synthesis of 2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol.
2-(1H-Pyrazol-3-yl)phenol: A structurally similar compound with different substituents on the pyrazole ring.
Quinolinyl-pyrazoles: Compounds with a quinoline moiety fused to the pyrazole ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenol group makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-11(13-14)12-8-9-4-2-3-5-10(9)15/h2-7,15H,8H2,1H3,(H,12,13) |
InChI Key |
WLGWOJCKVXIUNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
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